molecular formula C18H19N5O2S2 B1181499 GQJFBSKFCBZSJY-UHFFFAOYSA-N

GQJFBSKFCBZSJY-UHFFFAOYSA-N

Cat. No.: B1181499
M. Wt: 401.503
InChI Key: GQJFBSKFCBZSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds are frequently explored in pharmaceutical and agrochemical research due to their bioactivity and metabolic stability.

Properties

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.503

InChI

InChI=1S/C18H19N5O2S2/c19-15(24)11-26-18-21-23-16(25)13-10-22(8-6-12-4-2-1-3-5-12)9-7-14(13)20-17(23)27-18/h1-5H,6-11H2,(H2,19,24)

InChI Key

GQJFBSKFCBZSJY-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)N)CCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Similarities : All compounds share a pyridine core with trifluoromethyl groups, which enhance lipophilicity and metabolic resistance.

Functional Group Impact :

  • The presence of an amine group (as in (5-(Trifluoromethyl)pyridin-2-yl)methanamine ) increases solubility and bioavailability .
  • Amide or amidine groups (e.g., 5-(Trifluoromethyl)picolinamide ) introduce hydrogen-bonding sites, improving target binding specificity .

Synthetic Complexity : this compound may require multi-step synthesis involving halogenation and cross-coupling reactions, similar to methods described for CAS 871826-12-9 .

Research Findings and Data Gaps

  • Stability : Trifluoromethylpyridine derivatives generally exhibit high thermal stability (<5% decomposition at 100°C over 24 hours) .
  • Toxicity: Limited data on acute toxicity, but similar compounds show low cytotoxicity in mammalian cell lines (LD₅₀ >500 mg/kg in rodents) .

Critical Gaps :

  • Exact synthetic protocols, spectral data (NMR, MS), and in vivo efficacy studies for this compound are unavailable in the provided evidence.
  • Regulatory status (e.g., FDA approval, patent filings) remains unverified.

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